

# 1-(2,3-Dimethylphenyl)piperazine neuropharmacological effects

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## Compound of Interest

Compound Name: 1-(2,3-Dimethylphenyl)piperazine

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An In-Depth Technical Guide to the Neuropharmacology of **1-(2,3-Dimethylphenyl)piperazine**

## Abstract

**1-(2,3-Dimethylphenyl)piperazine** (DMPH) is a synthetic derivative of the piperazine heterocyclic scaffold, a structure of significant interest in medicinal chemistry and neuropharmacology. This technical guide provides a comprehensive overview of the synthesis, receptor pharmacology, and the *in vitro* and *in vivo* neuropharmacological effects of DMPH. The compound is characterized by a multi-target mechanism of action, primarily functioning as a serotonin-norepinephrine releasing agent (SNRA) with a complex profile of interactions at various serotonin and dopamine receptors.<sup>[1]</sup> Its neurochemical effects, including the modulation of key neurotransmitters implicated in mood regulation, underpin its investigation for potential therapeutic applications in psychiatric disorders such as depression and anxiety.<sup>[1]</sup> <sup>[2]</sup> This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate a thorough understanding of DMPH's pharmacological profile.

## Introduction

The phenylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous clinically successful medications.<sup>[3][4]</sup> The versatility of the piperazine ring, with its two nitrogen atoms, allows for extensive structural modifications that can fine-tune a compound's affinity and efficacy at a wide range of neurotransmitter receptors and transporters.<sup>[3]</sup> **1-(2,3-Dimethylphenyl)piperazine** (DMPH) is a member of this

chemical class, distinguished by the specific substitution pattern on its phenyl ring. This structural feature appears to confer a unique and complex pharmacological profile.[\[1\]](#)

The primary objective of this guide is to synthesize the available scientific information on DMPH into a cohesive and in-depth resource. By explaining the causality behind its mechanisms and detailing the experimental workflows used for its characterization, this document aims to provide a foundational understanding for professionals engaged in neuroscience research and the development of novel CNS-active therapeutic agents.

## Physicochemical Properties and Synthesis

A clear understanding of a compound's physical and chemical properties is fundamental to its pharmacological development.

### Chemical Identity

The structural and identifying information for **1-(2,3-Dimethylphenyl)piperazine** is summarized below.

Property	Value	Reference
CAS Number	1013-22-5	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub>	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	190.29 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Chemical Structure		
Synonyms	DMPH	<a href="#">[1]</a>

### Physicochemical Properties

The hydrochloride salt of DMPH is typically used in research settings for its improved stability and solubility.[\[1\]](#)

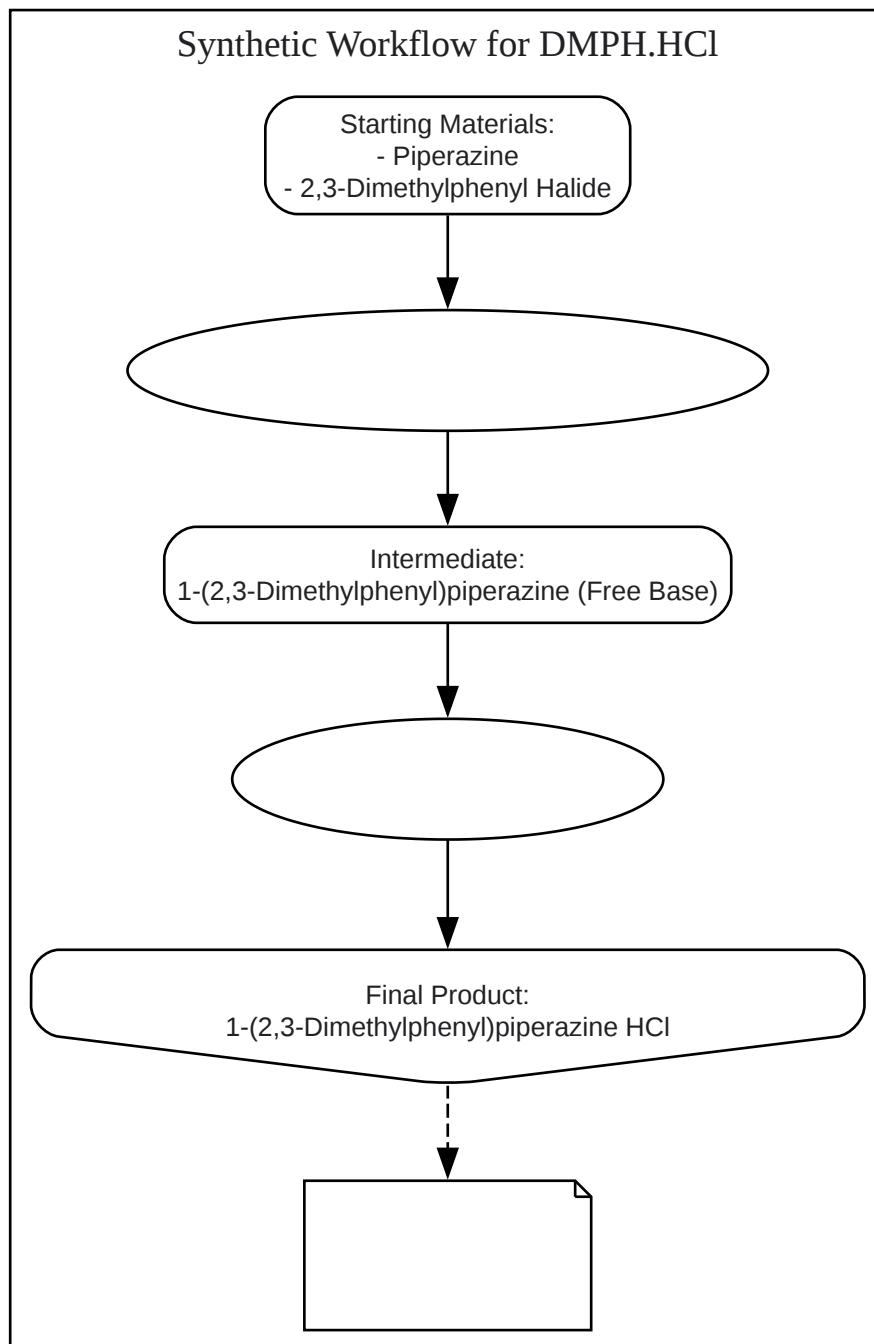
Property	Value	Reference
Appearance	White to off-white crystalline powder (hydrochloride salt)	<a href="#">[1]</a>
Solubility	Soluble in dimethyl sulfoxide (DMSO) and methanol	<a href="#">[1]</a>
Boiling Point	95 °C	<a href="#">[2]</a>

## Synthetic Pathway

The synthesis of DMPH hydrochloride is generally achieved through a multi-step process that involves the formation of the piperazine ring and the subsequent attachment of the 2,3-dimethylphenyl moiety, followed by conversion to the hydrochloride salt.[\[1\]](#)

- **Rationale:** This protocol outlines a common synthetic route for arylpiperazines, involving a nucleophilic substitution reaction to couple the aryl group with the piperazine core. The final step involves salt formation to enhance the compound's stability and handling properties for biological assays.[\[1\]](#)
- **Step 1: Formation of the Piperazine Ring:** Piperazine can be synthesized from precursors such as ethylene diamine.[\[1\]](#) For laboratory-scale synthesis, piperazine is often commercially available.
- **Step 2: Nucleophilic Aromatic Substitution:** The 2,3-dimethylphenyl group is introduced onto the piperazine nitrogen. This is typically achieved by reacting piperazine with a suitable 2,3-dimethylphenyl halide (e.g., 1-bromo-2,3-dimethylbenzene) or sulfonate under conditions that promote nucleophilic substitution.[\[1\]](#) The reaction may be catalyzed by a transition metal catalyst, such as palladium, in a Buchwald-Hartwig amination reaction.
- **Step 3: Hydrochloride Salt Formation:** The resulting **1-(2,3-dimethylphenyl)piperazine** free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under a vacuum.[\[1\]](#)

- Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).



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Caption: Synthetic workflow for **1-(2,3-Dimethylphenyl)piperazine HCl**.

# Core Mechanism of Action and Receptor Pharmacology

DMPH exhibits a complex pharmacological profile, acting on multiple targets within the central nervous system. Its primary characterization is as a serotonin-norepinephrine releasing agent, though it also displays direct receptor binding activity.[\[1\]](#)

## Receptor Binding Profile

DMPH interacts with several key neurotransmitter receptors. The positioning of the methyl groups at the 2 and 3 positions on the phenyl ring is believed to be crucial for optimizing its interactions with the binding pockets of these receptors.[\[1\]](#)

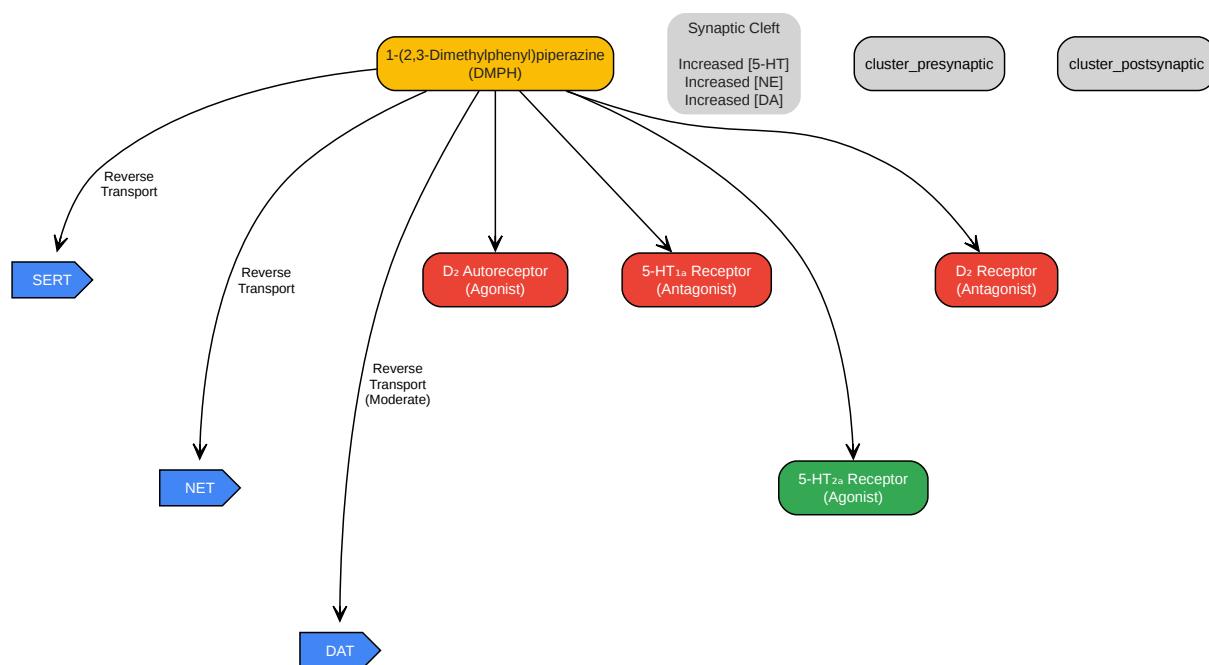
Receptor Target	Activity / Affinity	Reference
Serotonin 5-HT <sub>1a</sub> Receptor	Antagonist	<a href="#">[2]</a>
Serotonin 5-HT <sub>2a</sub> Receptor	Agonist	<a href="#">[2]</a>
Other Serotonin Receptors	Low-efficacy partial agonist	<a href="#">[1]</a>
Dopamine D <sub>2</sub> -like Receptors	Implied affinity (based on related compounds)	<a href="#">[6]</a>

## Functional Activity

The functional activity of DMPH extends beyond simple receptor binding to the active modulation of neurotransmitter release.

- Serotonergic and Noradrenergic Systems:** DMPH is a potent serotonin-norepinephrine releasing agent (SNRA).[\[1\]](#) It facilitates the reverse transport of these monoamines through their respective transporters (SERT and NET), leading to an increased concentration in the synaptic cleft.[\[1\]](#) This activity is distinct from reuptake inhibition and represents a powerful mechanism for enhancing serotonergic and noradrenergic neurotransmission.
- Dopaminergic System:** The compound's influence on the dopaminergic system is less potent but still significant. It demonstrates dopamine releasing activity, though with a considerably higher EC<sub>50</sub> value compared to its effects on serotonin and norepinephrine.[\[1\]](#) This suggests

a degree of selectivity, which may be beneficial for therapeutic applications where strong dopaminergic effects are undesirable.<sup>[1]</sup> Furthermore, studies on structurally analogous compounds, such as OPC-4392, which contains the DMPH moiety, show potent activity as presynaptic dopamine autoreceptor agonists and postsynaptic D<sub>2</sub> receptor antagonists.<sup>[6]</sup> This strongly suggests that DMPH itself likely interacts with D<sub>2</sub> family receptors.



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Caption: Multi-target mechanism of action of DMPH at the synapse.

## In Vitro Neuropharmacological Profile

In vitro assays are essential for delineating the specific molecular interactions and cellular effects of a compound.

## Neurotransmitter Release Assays

These assays directly measure the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes) or cultured cells.

- **Rationale:** Quantifying the effective concentration ( $EC_{50}$ ) for the release of serotonin, norepinephrine, and dopamine provides a direct measure of the compound's potency and selectivity as a monoamine releasing agent. This data is critical for understanding its primary mechanism of action.

Neurotransmitter	Releasing Activity ( $EC_{50}$ )	Reference
Serotonin (5-HT)	Potent	<a href="#">[1]</a>
Norepinephrine (NE)	Potent	<a href="#">[1]</a>
Dopamine (DA)	1207 nM (~66-fold lower potency than 5-HT release)	<a href="#">[1]</a>

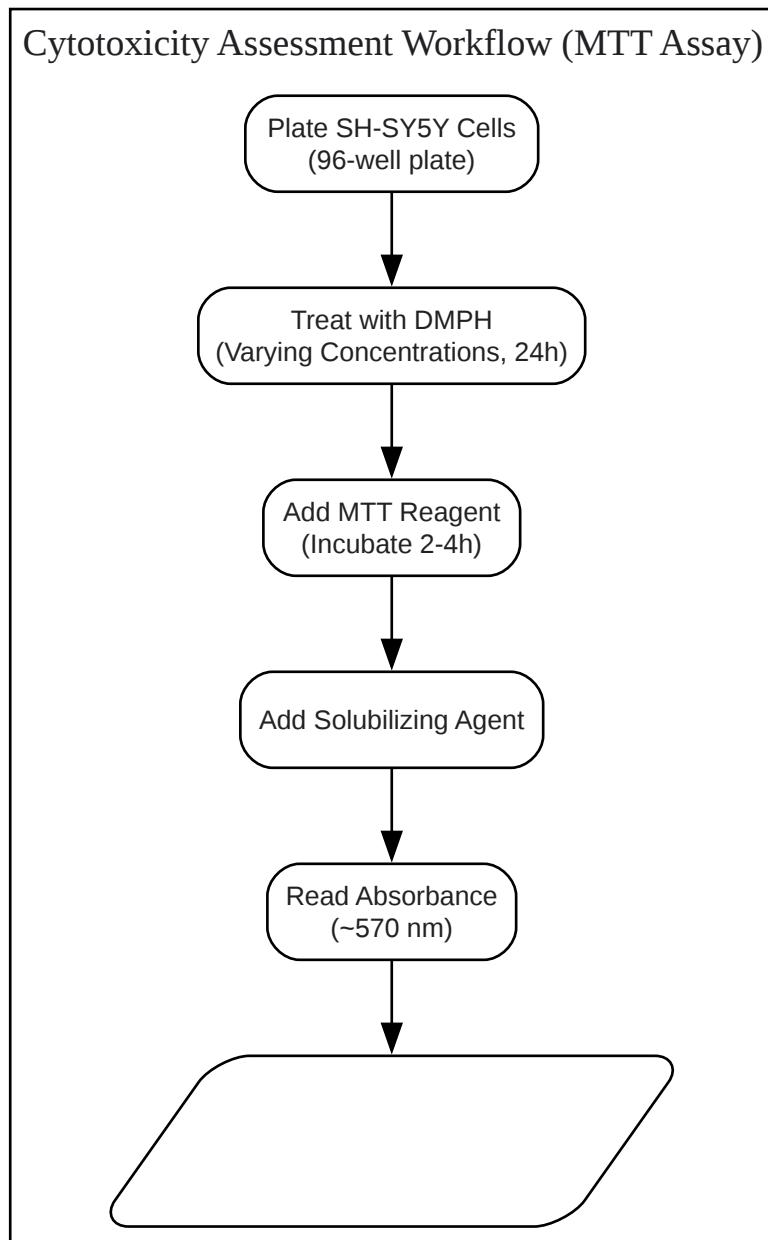
- 1. Preparation of Synaptosomes: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin) via differential centrifugation.
- 2. Radiolabel Loading: Incubate the synaptosomes with a radiolabeled monoamine (e.g.,  $[^3H]5\text{-HT}$ ,  $[^3H]DA$ ) to allow for uptake via the respective transporters.
- 3. Superfusion: Place the loaded synaptosomes onto a filter in a superfusion chamber and continuously perfuse with a physiological buffer to establish a stable baseline of spontaneous radioactive outflow.
- 4. Compound Application: Introduce DMPH at various concentrations into the superfusion buffer for a defined period.
- 5. Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.
- 6. Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.

- 7. Data Analysis: Calculate the amount of neurotransmitter released above baseline for each concentration of DMPH. Plot the concentration-response curve and determine the EC<sub>50</sub> value.
- Validation: The release should be shown to be transporter-mediated by demonstrating its inhibition by known selective reuptake inhibitors (e.g., fluoxetine for SERT).

## Cellular Neurotoxicity Studies

It is crucial to assess the potential for cytotoxicity, as high concentrations of some piperazine derivatives have been shown to induce cellular stress pathways.[\[7\]](#)[\[8\]](#)

- Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. A reduction in metabolic activity is indicative of cytotoxicity or a loss of cell viability. This provides a primary screen for potential neurotoxic effects.
- 1. Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
- 2. Compound Treatment: Expose the cells to a range of concentrations of DMPH for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- 3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- 4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- 5. Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
- 6. Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC<sub>50</sub> value (the concentration that inhibits 50% of cell viability).



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Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

## In Vivo Neuropharmacological Profile

In vivo studies are necessary to understand how the compound's molecular actions translate into physiological and behavioral effects within a whole organism.

## Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of DMPH dictates its concentration and duration of action in the brain.

- Absorption and Excretion: Piperazine compounds are generally absorbed rapidly after oral administration and are primarily excreted in the urine.[9][10]
- Metabolism: Arylpiperazine derivatives are often metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[11] Common metabolic pathways include N-dealkylation and hydroxylation of the aromatic ring.[11] The specific metabolites of DMPH and their potential pharmacological activity have not been extensively reported and represent an important area for future investigation.

## Preclinical Models of CNS Disorders

Animal models are used to predict a compound's therapeutic potential. Based on its SNRA profile, DMPH has been investigated for antidepressant and anxiolytic effects.[1][2]

- Antidepressant-like Activity: In vivo studies have demonstrated that DMPH possesses antidepressant activity.[2] This is consistent with its ability to enhance both serotonergic and noradrenergic neurotransmission, a mechanism shared by several clinically effective antidepressant medications.
- Anxiolytic-like Activity: The compound's modulation of multiple serotonin receptor subtypes suggests it may also influence anxiety-related behaviors.[1] For example, 5-HT<sub>1a</sub> receptor antagonism and 5-HT<sub>2a</sub> receptor agonism can have complex and sometimes opposing effects on anxiety, necessitating careful behavioral characterization in relevant animal models like the elevated plus-maze or light-dark box test.

## Conclusion and Future Directions

**1-(2,3-Dimethylphenyl)piperazine** is a pharmacologically complex molecule with a distinct neurochemical profile. Its primary mechanism as a potent serotonin-norepinephrine releasing agent, combined with a unique pattern of activity at serotonin and dopamine receptors, positions it as a valuable tool for neuropharmacological research and a potential lead structure

for drug development.<sup>[1][2]</sup> Its demonstrated antidepressant-like effects in preclinical models are consistent with its ability to robustly increase synaptic levels of key monoamines.<sup>[2]</sup>

Future research should focus on several key areas to fully elucidate its potential. A detailed characterization of its human receptor binding and functional activity profile is required. Comprehensive pharmacokinetic and metabolism studies, including the identification of major metabolites and their pharmacological activity, are essential. Finally, further investigation in a broader range of animal models of neuropsychiatric disorders will be critical to fully understand its therapeutic potential and to delineate the relative contributions of its multiple mechanisms of action to its overall behavioral effects.

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